
PRX-07034
Descripción general
Descripción
PRX-07034 es un antagonista selectivo del receptor de 5-hidroxitriptamina 6. Se ha estudiado por sus posibles efectos terapéuticos en el tratamiento de la obesidad, la enfermedad de Alzheimer y los deterioros cognitivos asociados con la esquizofrenia. El compuesto ha mostrado resultados prometedores en la mejora de la cognición y la memoria, así como en la reducción de la ingesta de alimentos y el peso corporal en estudios preclínicos .
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como una herramienta valiosa para estudiar el receptor de 5-hidroxitriptamina 6 y su función en varios procesos fisiológicos.
Biología: PRX-07034 se utiliza en la investigación para comprender los mecanismos que subyacen a las funciones cognitivas y la memoria.
Medicina: El compuesto ha mostrado potencial en el tratamiento de los deterioros cognitivos asociados con la enfermedad de Alzheimer y la esquizofrenia. También se está investigando por sus efectos sobre la obesidad y los trastornos metabólicos relacionados.
Industria: Si bien las aplicaciones industriales son limitadas, el papel de this compound en el desarrollo de fármacos y la investigación lo convierte en un compuesto de interés para las empresas farmacéuticas
Mecanismo De Acción
PRX-07034 ejerce sus efectos antagonizando selectivamente el receptor de 5-hidroxitriptamina 6, un receptor acoplado a proteína G. Este receptor participa en la regulación de la liberación de neurotransmisores, incluyendo la acetilcolina y el glutamato. Al bloquear este receptor, this compound mejora la función cognitiva y la memoria. Además, se ha demostrado que reduce la ingesta de alimentos y el peso corporal en modelos preclínicos, lo que lo convierte en un posible agente terapéutico para la obesidad .
Análisis Bioquímico
Biochemical Properties
PRX-07034 has been shown to interact with the 5-HT6 receptor . It has a potent binding affinity (Ki = 4-8 nM) and is highly selective for the 5-HT6 receptor . It demonstrates antagonist activity without an effect on basal levels and does not show any agonist activity up to 10 μM .
Cellular Effects
This compound has been shown to enhance cognitive function in preclinical animal models of memory impairment . It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain , which could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the 5-HT6 receptor . As a 5-HT6 receptor antagonist, it blocks the action of serotonin, a neurotransmitter, at this receptor .
Temporal Effects in Laboratory Settings
It has been shown to significantly enhance delayed spontaneous alternation and strategy switching in rats at doses of 1 and 3 mg/kg .
Dosage Effects in Animal Models
In animal models, this compound at doses of 1 and 3 mg/kg (but not 0.1 mg/kg) significantly enhanced delayed spontaneous alternation . The drug at these doses also enhanced switching between a place and response strategy, but did not affect initial learning of either a place or response discrimination .
Métodos De Preparación
La síntesis de PRX-07034 implica varios pasos, comenzando con la preparación de la estructura principal. La ruta sintética suele incluir los siguientes pasos:
Formación de la estructura principal: La estructura principal se sintetiza mediante una serie de reacciones que involucran el acoplamiento de un anillo fenilo sustituido con una porción de piperazina.
Introducción de grupos funcionales: Se introducen grupos funcionales como cloro, metoxi y metilsulfonilo mediante diversas reacciones de sustitución.
Ensamblaje final: El compuesto final se ensambla acoplando los productos intermedios bajo condiciones de reacción específicas.
Análisis De Reacciones Químicas
PRX-07034 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales del compuesto, como la reducción de grupos nitro a aminas.
Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir o reemplazar grupos funcionales en el anillo fenilo o la porción de piperazina.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Comparación Con Compuestos Similares
PRX-07034 es único en su alta selectividad para el receptor de 5-hidroxitriptamina 6 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
SB-742457: Otro antagonista selectivo del receptor de 5-hidroxitriptamina 6 con posibles propiedades de mejora cognitiva.
RO-4368554: Un compuesto con selectividad similar al receptor pero diferentes propiedades farmacocinéticas.
Lu AE58054:
This compound destaca por su doble mecanismo de acción, afectando tanto los sistemas de neurotransmisores de acetilcolina como de glutamato, lo que puede proporcionar beneficios complementarios cuando se utiliza junto con otros tratamientos para el deterioro cognitivo .
Actividad Biológica
N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline; hydrochloride, commonly referred to as PRX-07034, is a compound of significant interest in pharmacological research due to its selective antagonism of the 5-hydroxytryptamine (5-HT) receptor family, particularly the 5-HT6 receptor. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C21H29Cl2N3O4S
- Molecular Weight : 490.44 g/mol
- CAS Number : 903580-39-2
- Structure : The compound features a piperazine ring, a sulfonyl group, and a substituted phenyl moiety which contribute to its biological activity.
This compound functions primarily as a selective antagonist of the 5-HT6 receptor. This receptor is implicated in various neurological processes, including cognition and appetite regulation. By inhibiting this receptor, this compound may influence neurotransmitter release and neuronal signaling pathways associated with mood and cognitive function.
Key Mechanistic Insights:
- Receptor Binding : this compound exhibits high affinity for the 5-HT6 receptor with a binding affinity (Ki) in the nanomolar range.
- Impact on Neurotransmission : The antagonism of the 5-HT6 receptor leads to increased levels of other neurotransmitters such as acetylcholine and dopamine, which may enhance cognitive functions and reduce appetite.
In Vitro Studies
Research has demonstrated that this compound possesses notable effects on various cell lines:
These studies indicate that this compound can inhibit cell growth in certain cancer cell lines, suggesting potential applications in oncology.
In Vivo Studies
In animal models, this compound has shown promise in modulating behaviors associated with cognitive deficits:
- Cognitive Enhancement : Administration of this compound has been linked to improvements in memory tasks in murine models.
- Weight Management : The compound has been investigated for its potential to reduce food intake and body weight in obesity models by modulating serotonin pathways.
Case Study 1: Cognitive Function Enhancement
In a study involving aged mice, this compound was administered over a period of two weeks. Results indicated significant improvements in spatial memory tasks compared to control groups, suggesting its utility in treating age-related cognitive decline.
Case Study 2: Antitumor Activity
A separate investigation assessed the antitumor efficacy of this compound against human cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an adjunct therapy in cancer treatment.
Propiedades
IUPAC Name |
N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O4S.ClH/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27;/h5-6,11-14,23-24H,7-10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILCQJJJAFRKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029352 | |
Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PRX-07034 is a novel, highly selective, small-molecule antagonist of a specific G-protein coupled receptor (GPCR) known as 5-HT6 being developed for the treatment of obesity, Alzheimer's disease and cognitive impairment associated with schizophrenia. PRX-07034 has also been shown to enhance cognitive function in preclinical animal models of memory impairment through a dual mechanism of action.It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain, which makes it a potentially complementary therapy to cholinesterase inhibitors, a class of drugs approved for the treatment of Alzheimer's disease. | |
Record name | PRX-07034 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
903580-39-2 | |
Record name | PRX-07034 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903580392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRX-07034 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRX-07034 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336H22ETCG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PRX-07034 and its potential therapeutic relevance?
A: this compound acts as an antagonist at the 5-HT6 receptor. [, ] While the exact role of 5-HT6 receptors in appetite regulation is still being investigated, studies have shown that blocking these receptors can lead to reduced food intake and body weight gain in rodent models. [] This suggests that this compound, by antagonizing 5-HT6 receptors, could hold potential as a treatment for obesity. [] Additionally, research indicates that this compound might improve memory function. []
Q2: How effective is this compound in combination with other drugs for treating schizophrenia?
A: Studies show that combining this compound with a low dose of prazosin (an alpha-1 adrenergic receptor antagonist) could potentially treat schizophrenia symptoms. [] This combination therapy showed promising results in preclinical models by alleviating schizophrenia-like symptoms induced by dizocilpine, a non-competitive NMDA receptor antagonist. Specifically, the combination therapy reduced stereotypy and hyperlocomotor activity, enhanced memory performance in an object recognition task, and reversed sensory-gating deficits. [] Further research is needed to explore the clinical implications of these findings.
Q3: What is known about the distribution of this compound in the body?
A: While the behavioral effects of this compound have been studied, confirming its presence in the brain was crucial for validating its mechanism of action. A validated UHPLC-MS/MS method was developed to quantify this compound in both rat serum and brain tissue, demonstrating its ability to cross the blood-brain barrier. [] This finding is significant as it confirms that this compound can reach its target site in the central nervous system, supporting its potential for treating conditions like frontotemporal dementia. []
Q4: Are there any cognitive benefits associated with this compound?
A: Research suggests that this compound might improve cognitive flexibility and working memory. [] Although the specific details of this study are unavailable in the provided abstracts, the title indicates a focus on these cognitive domains, which are often impaired in neuropsychiatric disorders. [] Further investigation into the effects of this compound on cognitive function could lead to valuable insights for developing new therapeutic strategies for conditions involving cognitive deficits.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.